molecular formula C6H6ClF7O B12084462 4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane CAS No. 679-53-8

4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane

Cat. No.: B12084462
CAS No.: 679-53-8
M. Wt: 262.55 g/mol
InChI Key: KCSGFPCJXJVTEG-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane is an organic compound characterized by its unique structure, which includes a heptafluorobutane backbone with a chloroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves the reaction of heptafluorobutane with 2-chloroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can yield aminoalkoxy derivatives, which may have potential biological activities .

Mechanism of Action

The mechanism of action of 4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane and its derivatives involves interaction with specific molecular targets. For instance, aminoalkoxy derivatives may interact with cellular receptors or enzymes, leading to various biological effects. The exact pathways depend on the specific structure of the derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane is unique due to its heptafluorobutane backbone, which imparts distinct chemical and physical properties, such as high thermal stability and resistance to oxidation. These properties make it particularly valuable in applications requiring robust and stable compounds .

Properties

CAS No.

679-53-8

Molecular Formula

C6H6ClF7O

Molecular Weight

262.55 g/mol

IUPAC Name

4-(2-chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane

InChI

InChI=1S/C6H6ClF7O/c7-1-2-15-3-4(8,9)5(10,11)6(12,13)14/h1-3H2

InChI Key

KCSGFPCJXJVTEG-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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